molecular formula C19H22BNO4 B2750997 Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 2377608-16-5

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No. B2750997
CAS RN: 2377608-16-5
M. Wt: 339.2
InChI Key: FRYJUEBTYNHTMT-UHFFFAOYSA-N
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Description

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate, also known as BDP, is a boron-containing compound that has gained significant interest in scientific research due to its unique properties. BDP has been found to have potential applications in various fields including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Huang et al. (2021) detailed the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, achieved through a three-step substitution reaction. Their molecular structures were confirmed using spectroscopic techniques and X-ray diffraction, with further analysis through density functional theory (DFT). This research showcases the complexity and potential of boric acid ester intermediates in structural chemistry and materials science, highlighting their physicochemical properties and the importance of precise structural analysis in developing novel compounds (Huang et al., 2021).

Molecular Design and Antioxidant Activity

Miranda and Hernández-Vázquez (2015) reported on the synthesis of highly substituted benzopyrrolizidines via a multicomponent/palladium-catalyzed cascade, a methodology that could potentially be adapted for compounds like Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate. Their work underlines the versatility of palladium-catalyzed processes in constructing complex molecules with significant biological activity, including antioxidant capacity. This research underscores the importance of innovative synthetic routes in medicinal chemistry and the development of new therapeutics (Miranda & Hernández-Vázquez, 2015).

Mechanism of Action

Target of Action

This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it is used in.

Mode of Action

It is known that the compound is used as a reagent in organic synthesis , indicating that it likely interacts with its targets to facilitate chemical reactions.

Biochemical Pathways

As a reagent in organic synthesis , it is likely involved in various biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane , which may influence its absorption and distribution.

Result of Action

As a reagent in organic synthesis , the results of its action would likely depend on the specific reactions it is used in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be stable under normal temperatures and pressures but may hydrolyze under humid conditions . Therefore, it should be stored in a dry, cool place, away from flammable materials and high-temperature sources .

properties

IUPAC Name

benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-16(21-12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYJUEBTYNHTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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